N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide
Overview
Description
N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a 2-methyl-2-propen-1-yl group and an ethyl formamide moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a benzimidazole moiety have been found to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Benzimidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the contents of essential oil compounds in atractylodes lancea, a plant species, were found to be largely influenced by genetic factors, and environmental factors had less influence . This suggests that the action of {1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide may also be more influenced by genetic factors than environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Substitution with 2-methyl-2-propen-1-yl Group: The benzimidazole ring is then alkylated with 2-methyl-2-propen-1-yl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethyl Formamide Moiety: The final step involves the reaction of the substituted benzimidazole with ethyl formate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
2-propenylbenzimidazole: A derivative with a propenyl group at the 2-position.
Uniqueness
N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)8-17-13-7-5-4-6-12(13)16-14(17)11(3)15-9-18/h4-7,9,11H,1,8H2,2-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWOZJPMNPZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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